2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the hydroxylphenylmethyl and methyl groups. The final steps involve the attachment of the benzothiazolyl and nitro groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: Various substitution reactions can occur, especially at the imidazole and benzothiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted imidazole or benzothiazole derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be used to study enzyme interactions or as a ligand in binding studies.
Medicine
The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- **2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Uniqueness
The presence of the nitro group in 2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE may confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H17N5O4S2 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H17N5O4S2/c1-11-16(8-12-2-5-14(26)6-3-12)23-19(21-11)30-10-18(27)24-20-22-15-7-4-13(25(28)29)9-17(15)31-20/h2-7,9,26H,8,10H2,1H3,(H,21,23)(H,22,24,27) |
InChI Key |
DPXWACYWSNXDEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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